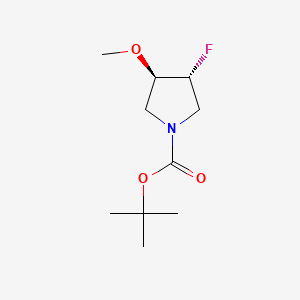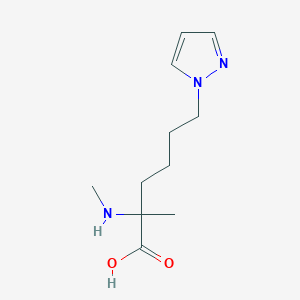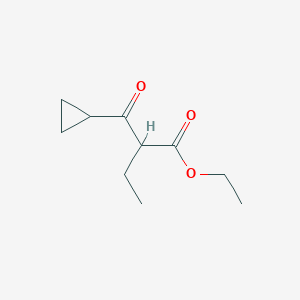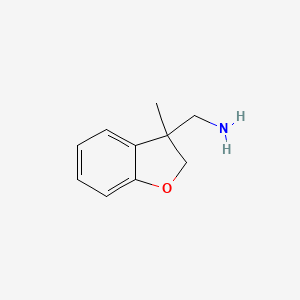amine hydrochloride](/img/structure/B13494075.png)
[(1-Bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Bromonaphthalen-2-yl)methylamine hydrochloride is an organic compound that features a bromonaphthalene moiety attached to a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromonaphthalen-2-yl)methylamine hydrochloride typically involves the bromination of naphthalene followed by a series of substitution reactions. One common method includes:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.
Formation of the Methylamine Derivative: The 1-bromonaphthalene undergoes a nucleophilic substitution reaction with methylamine to form (1-Bromonaphthalen-2-yl)methylamine.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
(1-Bromonaphthalen-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding naphthylmethylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products include various substituted naphthalenes.
Oxidation: Products include naphthoquinones.
Reduction: Products include naphthylmethylamine.
科学的研究の応用
(1-Bromonaphthalen-2-yl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (1-Bromonaphthalen-2-yl)methylamine hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, although specific molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
1-Bromonaphthalen-2-amine hydrochloride: Similar structure but with an amine group instead of a methylamine group.
(1-Bromonaphthalen-2-yl)(methyl)sulfane: Contains a sulfane group instead of a methylamine group.
特性
分子式 |
C12H13BrClN |
|---|---|
分子量 |
286.59 g/mol |
IUPAC名 |
1-(1-bromonaphthalen-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H12BrN.ClH/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13;/h2-7,14H,8H2,1H3;1H |
InChIキー |
WRDDYAXUYNNDBT-UHFFFAOYSA-N |
正規SMILES |
CNCC1=C(C2=CC=CC=C2C=C1)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


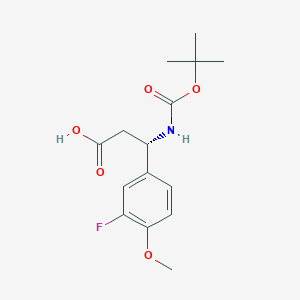
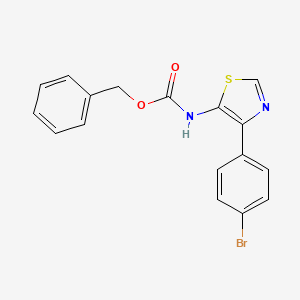

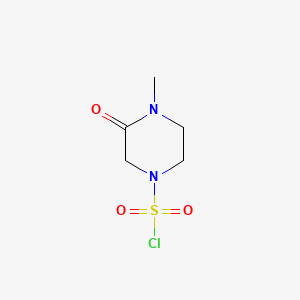
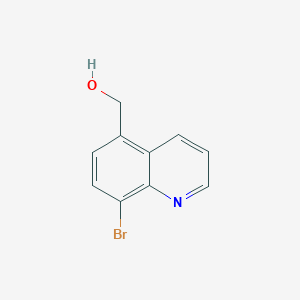
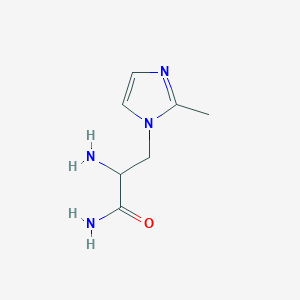
![4-amino-N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13494028.png)
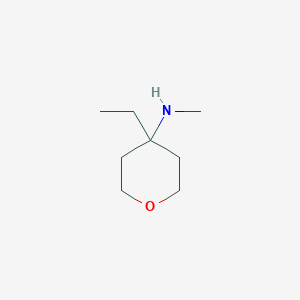
![3-[3-(Prop-2-enamido)phenyl]propanoic acid](/img/structure/B13494039.png)
